N-[5-(2-fluorophenyl)-1,3-thiazol-2-yl]-4-hydroxypiperidine-1-carboxamide
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Overview
Description
N-[5-(2-fluorophenyl)-1,3-thiazol-2-yl]-4-hydroxypiperidine-1-carboxamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of N-[5-(2-fluorophenyl)-1,3-thiazol-2-yl]-4-hydroxypiperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The resulting thiazole intermediate is then further reacted with 2-fluorobenzaldehyde to introduce the fluorophenyl group. The final step involves the coupling of the thiazole derivative with 4-hydroxypiperidine-1-carboxamide under appropriate reaction conditions .
Chemical Reactions Analysis
N-[5-(2-fluorophenyl)-1,3-thiazol-2-yl]-4-hydroxypiperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[5-(2-fluorophenyl)-1,3-thiazol-2-yl]-4-hydroxypiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of key biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
N-[5-(2-fluorophenyl)-1,3-thiazol-2-yl]-4-hydroxypiperidine-1-carboxamide can be compared with other thiazole derivatives such as:
2-aminothiazole derivatives: Known for their anticancer properties.
Thiazole-based Schiff base compounds: Exhibiting significant antibacterial and antioxidant activities.
Quinoline derivatives: Widely used in medicine for their antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[5-(2-fluorophenyl)-1,3-thiazol-2-yl]-4-hydroxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2S/c16-12-4-2-1-3-11(12)13-9-17-14(22-13)18-15(21)19-7-5-10(20)6-8-19/h1-4,9-10,20H,5-8H2,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMZMHFGVOMYBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)NC2=NC=C(S2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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